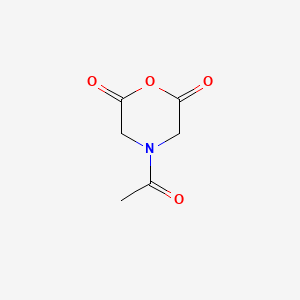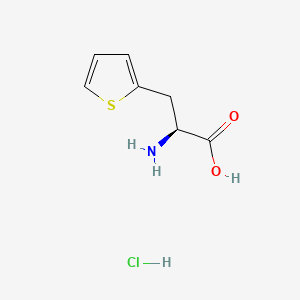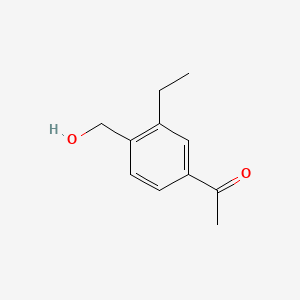
14(15)-EpEDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14(15)-Epoxyeicosadienoic acid, commonly referred to as 14(15)-EpEDE, is an epoxide derivative of eicosadienoic acid. This compound is part of the larger family of epoxyeicosatrienoic acids, which are known for their roles in various biological processes. 14(15)-Epoxyeicosadienoic acid is particularly notable for its involvement in the regulation of vascular tone and inflammation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 14(15)-Epoxyeicosadienoic acid typically involves the epoxidation of eicosadienoic acid. This can be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and to ensure the selective formation of the epoxide ring.
Industrial Production Methods
Industrial production of 14(15)-Epoxyeicosadienoic acid may involve biotechnological approaches, such as the use of enzyme-catalyzed reactions. Enzymes like cytochrome P450 monooxygenases can be employed to catalyze the epoxidation of eicosadienoic acid with high specificity and efficiency. This method is advantageous due to its mild reaction conditions and environmentally friendly nature.
Analyse Des Réactions Chimiques
Types of Reactions
14(15)-Epoxyeicosadienoic acid undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols.
Reduction: The epoxide ring can be reduced to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can react with the epoxide ring in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Formed from the reduction of the epoxide ring.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
14(15)-Epoxyeicosadienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study epoxide chemistry and reaction mechanisms.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, inflammation, and cancer.
Industry: Utilized in the development of bioactive compounds and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
14(15)-Epoxyeicosadienoic acid exerts its effects primarily through its interaction with specific receptors and enzymes. It is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression related to lipid metabolism and inflammation. Additionally, it can inhibit the activity of soluble epoxide hydrolase (sEH), leading to increased levels of epoxyeicosatrienoic acids and subsequent vasodilation and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
14(15)-Epoxyeicosadienoic acid can be compared with other epoxyeicosatrienoic acids (EETs) such as:
- 8(9)-Epoxyeicosatrienoic acid
- 11(12)-Epoxyeicosatrienoic acid
- 19(20)-Epoxyeicosatrienoic acid
Uniqueness
14(15)-Epoxyeicosadienoic acid is unique due to its specific regioisomeric structure, which confers distinct biological activities. Its ability to selectively activate PPARs and inhibit sEH distinguishes it from other EETs, making it a compound of significant interest in therapeutic research.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 14(15)-EpEDE can be achieved through a multi-step synthesis pathway involving the conversion of starting materials to intermediate compounds, which are then further modified to produce the final product.", "Starting Materials": [ "1,4-dioxane", "sodium hydride", "2-bromo-1-hexene", "ethyl acetoacetate", "sodium ethoxide", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "potassium hydroxide", "2-hexyn-1-ol", "sodium borohydride", "acetic acid", "sodium nitrite", "copper sulfate", "sodium hydroxide", "1,2-dibromoethane", "sodium carbonate", "1,3-dibromo-2-butene", "sodium iodide", "pyridine", "acetic anhydride", "sodium azide", "triethylamine", "tetrabutylammonium fluoride" ], "Reaction": [ "Step 1: Preparation of 2-bromo-1-hexene by reacting 1,4-dioxane with sodium hydride and 2-bromo-1-hexene", "Step 2: Synthesis of ethyl 2-bromo-4-oxohexanoate by reacting 2-bromo-1-hexene with ethyl acetoacetate in the presence of sodium ethoxide", "Step 3: Conversion of ethyl 2-bromo-4-oxohexanoate to ethyl 2-(2-hydroxyhex-5-yn-1-yl)-4-oxobutanoate by reacting with hydrochloric acid, sodium bicarbonate, and magnesium sulfate", "Step 4: Synthesis of 14(15)-EpEDE through a series of reactions involving the following steps:", "- Step 4.1: Conversion of ethyl 2-(2-hydroxyhex-5-yn-1-yl)-4-oxobutanoate to 2-(2-hydroxyhex-5-yn-1-yl)but-2-enedioic acid by reacting with potassium hydroxide and 2-hexyn-1-ol", "- Step 4.2: Reduction of 2-(2-hydroxyhex-5-yn-1-yl)but-2-enedioic acid to 14(15)-EpEDE by reacting with sodium borohydride in the presence of acetic acid", "- Step 4.3: Diazotization of 14(15)-EpEDE by reacting with sodium nitrite and copper sulfate in the presence of sodium hydroxide", "- Step 4.4: Conversion of the diazonium salt to 1,3-dibromo-2-butene by reacting with 1,2-dibromoethane and sodium carbonate", "- Step 4.5: Conversion of 1,3-dibromo-2-butene to 14(15)-EpEDE by reacting with sodium iodide and pyridine", "Step 5: Purification of 14(15)-EpEDE by column chromatography using tetrabutylammonium fluoride as the eluent" ] } | |
Numéro CAS |
351533-80-7 |
Formule moléculaire |
C20H34O3 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
(8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-8,11-dienoic acid |
InChI |
InChI=1S/C20H34O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6,10,13,18-19H,2-3,5,7-9,11-12,14-17H2,1H3,(H,21,22)/b6-4-,13-10- |
Clé InChI |
ZXBWLXDDSYHRTE-QGIBGKBZSA-N |
SMILES isomérique |
CCCCCC1C(O1)C/C=C\C/C=C\CCCCCCC(=O)O |
SMILES |
CCCCCC1C(O1)CC=CCC=CCCCCCCC(=O)O |
SMILES canonique |
CCCCCC1C(O1)CC=CCC=CCCCCCCC(=O)O |
Synonymes |
(±)14,15-Epoxyeicosadienoic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Cyclobuta[b]isoxazolo[4,5-e]pyridine](/img/structure/B568639.png)


![2-[[2,4,4,6,6,8,8-Heptakis[2-(2-methylprop-2-enoyloxy)ethoxy]-1,3,5,7-tetraza-2lambda5,4lambda5,6lambda5,8lambda5-tetraphosphacycloocta-1,3,5,7-tetraen-2-yl]oxy]ethyl 2-methylprop-2-enoate](/img/structure/B568643.png)




